molecular formula C4H12ClNOS B2358950 3-Methanesulfinylpropan-1-amine hydrochloride CAS No. 157825-87-1

3-Methanesulfinylpropan-1-amine hydrochloride

Cat. No.: B2358950
CAS No.: 157825-87-1
M. Wt: 157.66
InChI Key: XQESLKOBZABSLN-UHFFFAOYSA-N
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Description

3-Methanesulfinylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 157825-88-2. It has a molecular weight of 173.66 and its IUPAC name is 3-(methylsulfonyl)-1-propanamine hydrochloride . It is a solid in physical form .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .


Molecular Structure Analysis

The molecular formula of this compound is C4H12ClNOS . The InChI key is VJABSSGXEWXCLY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 173.66 and a molecular formula of C4H12ClNOS .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Reductive Deamination of Aromatic Amines : The chemical process involving 3-Methanesulfinylpropan-1-amine hydrochloride facilitates the reductive deamination (hydrodeamination) of aromatic amines, which is a key step in various chemical syntheses. This process involves amination under alkaline conditions and has high compatibility with diverse functional groups (Wang & Guziec, 2001).

  • Synthesis of Modular Chiral β-Organochalcogeno Amines : This compound plays a role in the synthesis of chiral β-organochalcogeno amines, vital for pharmaceutical and material science research. It involves nucleophilic displacement and has been characterized using NMR and IR spectra (Revanna, Kumar, Hosamani, & Siddagangaiah, 2015).

  • Stereospecific Introduction of Amino Function : this compound is crucial in the stereospecific introduction of the amino function onto various molecular frameworks, which is significant in the development of asymmetric synthesis methods (Uenishi et al., 2004).

Radiochemistry and Pharmaceutical Applications

  • Radiosynthesis of Fluoropropyl Amines : This compound is used in radiosynthesis, particularly in incorporating radioactive fluorides. It's crucial in the preparation of radiopharmaceuticals, contributing significantly to medical diagnostics and research (Kiesewetter & Eckelman, 2004).

  • Development of Antiarrhythmic Agents : In the pharmaceutical field, it aids in the development of selective class III antiarrhythmic agents. These compounds prolong cardiac action potential without altering the depolarization rate, showing potential in cardiac disease treatment (Cross et al., 1990).

Nanoparticle and Aerosol Research

  • Nanoparticle Characterization : this compound contributes to the effective density measurements of nanoparticles. This is important in aerosol science and technology, helping understand aerosol formation and behavior (Perraud, Smith, & Olfert, 2023).

Safety and Hazards

The safety information available indicates that 3-Methanesulfinylpropan-1-amine hydrochloride may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-methylsulfinylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS.ClH/c1-7(6)4-2-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQESLKOBZABSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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